2-Propanone, 1-(4-benzofuranyl)-
Overview
Description
2-Propanone, 1-(4-benzofuranyl)-, also known as benzofuranone ketone, is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol . This compound features a benzofuran ring, which is a fused aromatic heterocyclic structure, and a propanone group.
Preparation Methods
The synthesis of 2-Propanone, 1-(4-benzofuranyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzofuran with acetone in the presence of a suitable catalyst. The reaction conditions typically include refluxing the mixture in an organic solvent such as ethanol or methanol . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-Propanone, 1-(4-benzofuranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Propanone, 1-(4-benzofuranyl)- has several scientific research applications:
Biology: The compound’s derivatives have shown potential as antimicrobial, anticancer, and antiviral agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(4-benzofuranyl)- and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives inhibit enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Propanone, 1-(4-benzofuranyl)- can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.
Benzofuran-3-one: Used in the synthesis of various pharmaceuticals.
Benzofuran-2-ylmethanol: Exhibits antimicrobial activity.
Properties
IUPAC Name |
1-(1-benzofuran-4-yl)propan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASYUORERLZBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C2C=COC2=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286836-33-7 | |
Record name | 1-(1-benzofuran-4-yl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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